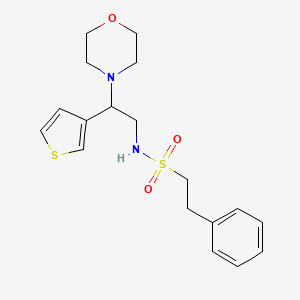

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide, also known as MPTES, is a small molecule inhibitor that has been widely used in scientific research. MPTES is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling.

Aplicaciones Científicas De Investigación

Morpholine Derivatives in Pharmacological Research

Morpholine derivatives like N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide are pivotal in pharmaceutical research due to their structural flexibility and pharmacophoric features. These compounds have been synthesized and explored for various biological activities. For instance, (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide was synthesized as a KCNQ2 potassium channel opener, showcasing significant activity in a migraine model by reducing cortical spreading depressions (Wu et al., 2003). Additionally, certain morpholine derivatives have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication, demonstrating promising activity without significant cytotoxicity (Che et al., 2015).

Advancements in Chemical Synthesis

The compound's framework offers a versatile base for synthetic chemistry, allowing the creation of complex molecules with potential therapeutic effects. For example, a novel one-pot, three-component Wittig–SNAr approach has been developed to create analogues used as intermediates of aurora 2 kinase inhibitors. This process features rapid and efficient formation of new bonds under environmentally benign conditions (Xu et al., 2015). Additionally, morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines were synthesized, showing potent antimycobacterial activity against Mycobacterium tuberculosis with lower cytotoxicity profiles (Marvadi et al., 2019).

Structural and Biological Activity Analysis

The structural versatility of morpholine derivatives is crucial for their biological activities. For instance, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized and characterized, revealing significant antibacterial, antioxidant, anti-TB, anti-diabetic activities, and molecular docking studies, indicating its potential as a multi-targeted therapeutic agent (Mamatha S.V et al., 2019).

Propiedades

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S2/c21-25(22,13-7-16-4-2-1-3-5-16)19-14-18(17-6-12-24-15-17)20-8-10-23-11-9-20/h1-6,12,15,18-19H,7-11,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBXVBQGNVTLCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2405282.png)

![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2405283.png)

![[4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2405286.png)

![6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B2405287.png)

![Propan-2-yl 2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2405288.png)

![2-((2-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405289.png)

![8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2405292.png)

![8-(4-Bromophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2405295.png)

![9-(2,5-dimethylbenzyl)-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2405301.png)